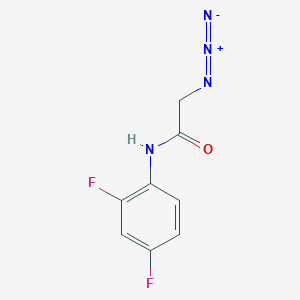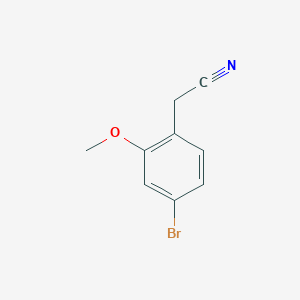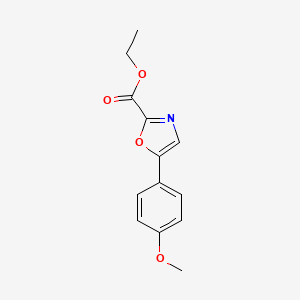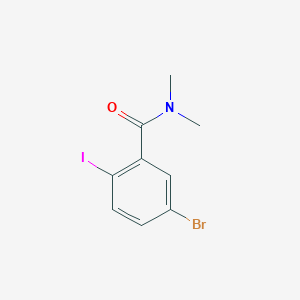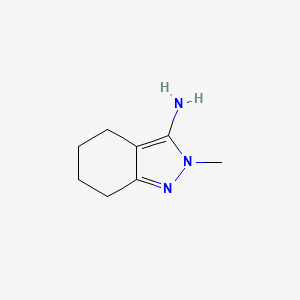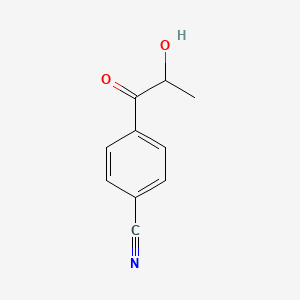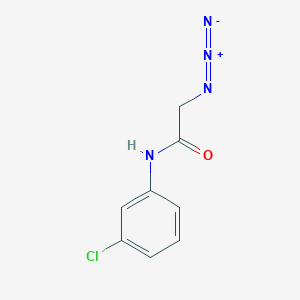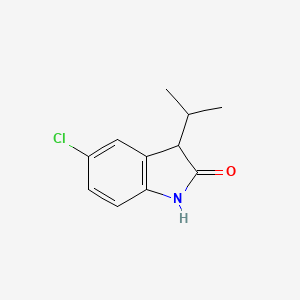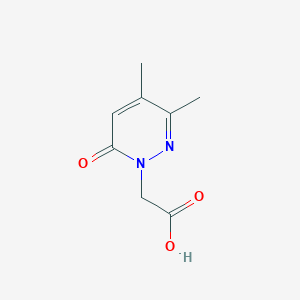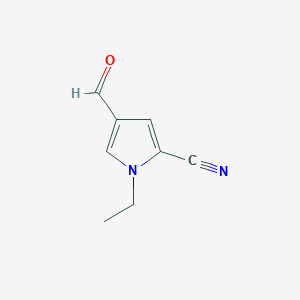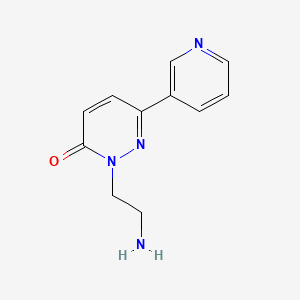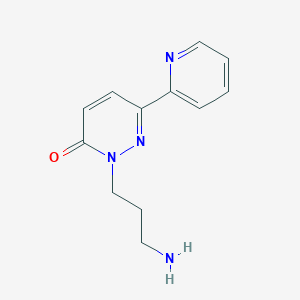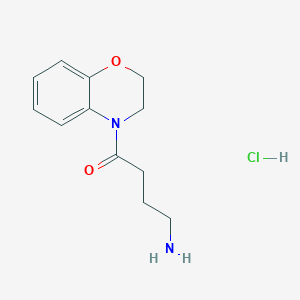![molecular formula C10H17N3O B1523363 {2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine CAS No. 1249494-57-2](/img/structure/B1523363.png)
{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine
Descripción general
Descripción
“{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine” is an organic compound with the chemical formula C10H16N2O. It has a molecular weight of 195.26 g/mol. The IUPAC name for this compound is 2-{[3-(aminomethyl)-2-pyridinyl]oxy}-N,N-dimethylethanamine .
Molecular Structure Analysis
The InChI code for “{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine” is 1S/C10H17N3O/c1-13(2)6-7-14-10-9(8-11)4-3-5-12-10/h3-5H,6-8,11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis of Anticonvulsant Agents
A novel series of Schiff bases derived from 3-aminomethyl pyridine, structurally related to the specified compound, were synthesized and screened for their anticonvulsant activity. Several compounds demonstrated significant seizure protection, highlighting the potential of pyridine derivatives in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Metal Ion Sensing
Fluoroionophores based on diamine-salicylaldehyde derivatives, including compounds structurally similar to "{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine", have been developed for specific chelation of metal ions like Zn^2+ and Cd^2+. These studies indicate the utility of such compounds in designing selective metal ion sensors for environmental and biological applications (Hong et al., 2012).
Gene Transfection Efficiency
Research into the enhancement of gene transfection efficiency has utilized poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) grafted from hydrophobic hyperbranched cores. These studies show that incorporating pyridine and related derivatives into polymer structures can significantly improve their application in non-viral gene delivery systems due to improved cytotoxicity and transfection efficiency (Yu et al., 2012).
Catalysts in Organic Synthesis
Compounds featuring the pyridin-3-ylmethanamine scaffold have been utilized as ligands in metal complexes acting as catalysts for various organic reactions. These include oligomerization of ethylene and other alkene transformations, demonstrating the role of such ligands in enhancing catalytic activity and selectivity in organometallic chemistry (Nyamato et al., 2016).
Antioxidant Properties
The structural motif of pyridin-3-ylmethanamine derivatives has also been explored for their antioxidant properties. Through modifications and testing, certain derivatives have shown potential as effective antioxidants, which could be leveraged in developing therapeutic agents or protective materials (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
2-[3-(aminomethyl)pyridin-2-yl]oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(2)6-7-14-10-9(8-11)4-3-5-12-10/h3-5H,6-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCTUPNCIKJKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



